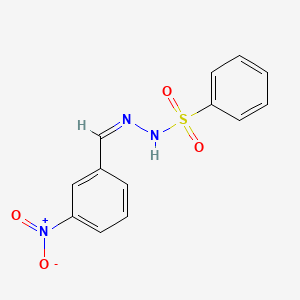

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C13H11N3O4S |

|---|---|

Molekulargewicht |

305.31 g/mol |

IUPAC-Name |

N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10- |

InChI-Schlüssel |

SKRKKLVWIJOXCD-UVTDQMKNSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanistic Profiling of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide (3-NBBSH): Coordination Chemistry, Electrochemical Sensing, and Pharmacological Potential

Executive Summary

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide (3-NBBSH) is a highly reactive sulfonylhydrazone derivative renowned for its complex coordination chemistry and distinct biological activities. Characterized by an imine-sulfonamide pharmacophore and modulated by an electron-withdrawing 3-nitro moiety, this compound serves a dual role in modern chemical sciences: an ultra-selective electrochemical sensor for heavy metal toxidromes (such as Hg²⁺) and a bioactive scaffold for targeted pharmacological interactions [1].

This technical whitepaper deconstructs the mechanisms of action governing 3-NBBSH, providing drug development professionals and analytical chemists with comprehensive, self-validating methodologies and structural insights.

Molecular Architecture & Pharmacophore Dynamics

The mechanistic versatility of 3-NBBSH (Chemical Formula: C₁₃H₁₁N₃O₄S) originates from its tri-part molecular architecture:

-

The Benzenesulfonyl Group: Provides structural stability and lipophilicity, critical for anchoring onto hydrophobic matrices or docking into deep cellular receptor pockets [2].

-

The Hydrazone Linkage (–NH–N=CH–): Contains both electrophilic (carbon) and nucleophilic (nitrogen) centers. The lone pairs on the nitrogen atoms act as primary Lewis base coordination sites for metal cations.

-

The 3-Nitrobenzylidene Moiety: The highly electronegative nitro (–NO₂) group at the meta position enacts a strong inductive electron-withdrawing effect. This increases the acidity of the adjacent sulfonamide proton and polarizes the imine bond, enhancing its affinity for soft electrophiles like Hg²⁺ [1].

Primary Mechanism of Action: Hg²⁺ Coordination & Electrochemical Sensing

The most profoundly documented operational mechanism of 3-NBBSH is its application as an active surface modifier for glassy carbon electrodes (GCE). When fabricated with a Nafion ion-exchange matrix, 3-NBBSH acts as a highly selective electrocatalytic sensor.

Coordination Chemistry & Electron Transfer

Upon exposure to an aqueous matrix, target cations (specifically Hg²⁺) permeate the Nafion membrane. Hg²⁺, being a "soft" Lewis acid, coordinates rapidly with the "soft" nitrogen sites of the hydrazone linkage. This complexation lowers the thermodynamic overpotential required for the electrochemical reduction of Hg²⁺. When a Current-Voltage (I-V) sweep is applied, the 3-NBBSH-Hg²⁺ complex facilitates accelerated electron transfer, yielding a sharp, quantifiable amplification in current [1].

Electrochemical sensing mechanism of Hg²⁺ via 3-NBBSH coordination and Nafion-mediated transfer.

Self-Validating Protocol: 3-NBBSH/Nafion/GCE Sensor Fabrication

To guarantee trustworthiness and reproducibility, the fabrication of the 3-NBBSH sensor must utilize a self-validating control architecture.

Reagents Required: Glassy Carbon Electrode (GCE, 0.0316 cm²), 0.05 µm Alumina Slurry, 5% Nafion solution, 3-NBBSH (0.1 M in analytical grade ethanol), 100 mM Phosphate Buffer (PB, pH 7.0).

-

Step 1: GCE Surface Preparation. Polish the GCE in an active figure-eight motion using 0.05 µm alumina slurry for 3 minutes. Rinse sequentially with double-distilled water and ethanol, followed by brief ultrasonication.

-

Causality: Removes native oxidative layers and organic contaminants. Ensures an absolutely pristine graphitic surface, preventing baseline capacitance masking of nano-ampere signals.

-

-

Step 2: Internal Baseline Validation (Control). Submerge the bare GCE into the blank PB and run a cyclic voltammogram (CV) from -1.0V to +1.0V.

-

Causality: Establishes the background noise profile. The absence of redox peaks validates electrode cleanliness.

-

-

Step 3: 3-NBBSH Deposition. Drop-cast 10 µL of the 3-NBBSH ethanol solution directly onto the active surface of the GCE. Allow to dry in a desiccator for 30 minutes at 25°C.

-

Step 4: Nafion Matrix Entrapment. Apply 5 µL of 5% Nafion solution evenly over the dried 3-NBBSH layer. Cure at 35°C for 20 minutes.

-

Causality: Nafion, a perfluorinated polymer equipped with sulfonic acid groups, acts as a semi-permeable lattice. It repels anionic interferents while acting as a structural anchor, trapping the 3-NBBSH to prevent degradation/dissolution in aqueous media [1].

-

-

Step 5: Target Analysis & Validation. Introduce the target Hg²⁺ sample. A sharp current peak should now emerge strictly dependent on the target concentration.

Secondary Mechanism of Action: Bio-Pharmacological Potential

Beyond inorganic coordination, the structural blueprint of 3-NBBSH mirrors that of prominent bioactive sulfonylhydrazones. These compounds are heavily researched in drug development pipelines for conditions ranging from Type 2 Diabetes (as PPAR-γ agonists) to antimicrobial modalities [2, 3].

Electrophilic/Nucleophilic Dualism in Biological Matrices

When engaging with biological receptors, 3-NBBSH utilizes a diverse set of intermolecular interactions. The sulfonamide oxygens operate as potent hydrogen-bond acceptors, while the secondary amine (–NH–) serves as a hydrogen-bond donor[2]. In targeted receptor pockets, the geometry allows the 3-nitrobenzylidene aromatic ring to participate in critical π-π stacking or π-alkyl interactions with hydrophobic amino acid residues (e.g., Leucine, Isoleucine).

Pharmacological pathway of sulfonylhydrazone interactions via hydrogen bonding and structural conformation.

The nitro group significantly enhances the electrophilicity of the carbon center within the imine bond, allowing it to potentially interact with biological nucleophiles (like thiol groups of cysteine residues in bacterial enzymes), functioning as a mechanism-based covalent or tight-binding inhibitor.

Comparative Data Matrix

To elucidate the functional utility of 3-NBBSH compared to standard platforms, the following quantitative summary highlights its analytical and biochemical profiling:

| Parameter / Feature | 3-NBBSH/Nafion/GCE Sensor [1] | Bare GCE (Control) | Biological Receptor Interaction |

| Primary Active Sites | Imine Nitrogens, Sulfonamide (N, O) | None (Pure Graphite) | H-bond Donors / π-Cloud |

| Primary Interactors | Toxic Heavy Metals (Hg²⁺, Y³⁺) | None (High Overpotential) | Protein Pockets / Metalloenzymes |

| Analytical Range | Low Nanomolar (nM) sensitivity | N/A | Micromolar (µM) to low nM IC₅₀ |

| Signal / Response | Amplified I-V Redox Current | Baseline Capacitive Noise | Induced Conformational Shift |

| Microenvironment | Cation-permeable (Nafion stabilized) | Unprotected | Aqueous Cytosolic / Lipid |

Conclusion

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide (3-NBBSH) represents a sophisticated intersection of organic synthesis and analytical physical chemistry. Through the precisely tuned interplay of electron-withdrawing groups and nucleophilic coordinating centers, it catalyzes the highly sensitive electrochemical detection of mercury down to nanomolar limits. Furthermore, the very exact structural mechanisms that allow it to trap metal ions—a robust imine-sulfonamide network—position it as a valuable core scaffold in ongoing pharmacological discovery.

References

-

Title: Hg²⁺ Sensor Development Based on (E)-N′-Nitrobenzylidene-Benzenesulfonohydrazide (NBBSH) Derivatives Fabricated on a Glassy Carbon Electrode with a Nafion Matrix. Source: ACS Omega / PubMed Central (PMC) URL:[Link]

-

Title: In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones-Based Molecules Targeting Type 2 Diabetes. Source: Oriental Journal of Chemistry URL: [Link]

-

Title: DrugBank Drug Targets Dataset Source: Ma'ayan Lab – Computational Systems Biology URL: [Link]

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide solubility profile

An In-Depth Technical Guide to the Solubility Profile of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of a chemical entity is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility profile is paramount for advancing a molecule from discovery to clinical application. Poor solubility can impede formulation, lead to unreliable results in biological assays, and result in poor bioavailability.[1][2] This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide. While specific experimental data for this compound is not extensively published, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We delve into the causality behind experimental choices, providing the "why" behind the "how," to empower researchers to not only generate data but to fully understand its implications.

Introduction: The Central Role of Solubility in Drug Development

(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide belongs to the hydrazone class of compounds, a versatile scaffold known for a wide range of biological activities. The molecule's structure, featuring a sulfonohydrazide core flanked by two substituted aromatic rings, presents a unique combination of polar and non-polar functionalities that will govern its solubility.

Solubility is not merely a measure of how much of a substance dissolves; it is a gatekeeper for a drug candidate's success.[3] It directly influences:

-

Bioavailability: Only a dissolved drug can be absorbed in the gastrointestinal tract.[2][4]

-

Formulation Development: Solubility dictates the choice of delivery vehicle, from oral solid doses to intravenous solutions.

-

In Vitro Assay Integrity: Undissolved compound can lead to artifacts and underestimated potency in biological screens.[1]

This guide is structured to provide a logical progression from theoretical understanding to practical application, enabling a thorough investigation of the solubility of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide.

Physicochemical Profile and Predictive Analysis

A molecule's structure is the primary determinant of its solubility. A pre-experimental analysis can provide valuable insights and guide solvent selection and analytical method development.

Structural Analysis of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide

The key functional groups and their expected influence on solubility are:

-

Benzenesulfonohydrazide Core: The sulfonamide group (-SO₂NH-) and the hydrazide linker (-NH-N=) are polar and capable of acting as hydrogen bond donors and acceptors. The N-H proton is weakly acidic.

-

Aromatic Rings: The two benzene rings are hydrophobic and contribute to poor aqueous solubility.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Based on the principle of "like dissolves like," we can predict that the compound will exhibit limited solubility in water and non-polar solvents like hexane, but will likely be more soluble in polar organic solvents.[5][6]

Computational Solubility Prediction

Modern computational tools can offer initial estimates of solubility. While not a substitute for experimental data, these predictions are valuable for prioritizing experiments.[7]

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate a compound's structure with its solubility.[7]

-

Machine Learning (ML) Models: Trained on large datasets of known solubilities, ML algorithms can predict the solubility of new compounds.[8][9]

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to fundamental properties like melting point and lipophilicity (logP).[7]

A summary of computationally predicted properties for the related compound N'-(2-Nitrobenzylidene)benzenesulfonohydrazide provides a useful reference point.

| Property | Predicted Value | Implication for Solubility |

| LogP | 1.9072[10] | Indicates moderate lipophilicity; suggests a balance between aqueous and lipid solubility. |

| Topological Polar Surface Area (TPSA) | 101.67 Ų[10] | A higher TPSA is generally associated with lower membrane permeability but can indicate potential for H-bonding with polar solvents. |

| Hydrogen Bond Donors | 1[10] | The N-H group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 5[10] | The oxygen atoms of the sulfonyl and nitro groups, and the nitrogen atoms, can accept hydrogen bonds. |

Critical Factors Influencing Solubility

The solubility of a compound is not a single value but is highly dependent on the experimental conditions.[11]

-

Solvent Choice: The polarity of the solvent is a primary driver. A range of solvents should be tested, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMSO, acetonitrile) and polar protic (e.g., methanol, ethanol, water).

-

pH: The sulfonohydrazide N-H proton is acidic. In aqueous solutions, pH will determine the ionization state of the molecule. The anionic (deprotonated) form is typically much more soluble in water than the neutral form. Therefore, determining the compound's pKa and measuring solubility at different pH values (e.g., pH 2, 5, and 7.4) is critical.[2]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11] Characterizing solubility at relevant temperatures (e.g., room temperature ~25°C, physiological temperature ~37°C) is important.

-

Crystal Polymorphism: The solid-state form of the compound can significantly impact its solubility. Different crystal lattices have different energies, leading to variations in solubility for different polymorphs.[7] It is crucial to characterize the solid form used in solubility experiments.

Experimental Determination of Solubility: Protocols and Rationale

Two primary types of solubility assays are employed in drug development, each with a distinct purpose and methodology.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment used in the early stages of drug discovery to identify compounds with potential solubility liabilities.[1] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. This method often overestimates true equilibrium solubility because it can generate supersaturated solutions.[3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. This step is critical; the rapid change in solvent environment induces precipitation for poorly soluble compounds.[12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[12]

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm.[12]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

-

Why DMSO? DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for high-throughput screening.

-

Why control final DMSO %? The final concentration of the organic co-solvent must be kept low and consistent as it can significantly influence the apparent solubility.

-

Trustworthiness: Including positive and negative control compounds with known high and low solubility (e.g., furosemide and albendazole, respectively) in the same plate validates the assay's performance.[13]

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[2][14] It is essential for lead optimization, formulation development, and regulatory submissions. The shake-flask method is the most common and reliable technique.[3][15]

-

Sample Preparation: Add an excess of solid (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, or organic solvent). The presence of undissolved solid is essential to ensure saturation.[3][15]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[4][15] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[3]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[16]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[1][17]

-

Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[16]

-

Calculation: Calculate the solubility in the original solvent, accounting for any dilutions. Express the result in units such as µg/mL or µM.

-

Why excess solid? This ensures that the solution becomes saturated and that the dissolved phase is in equilibrium with the solid phase.

-

Why extended agitation? This provides the necessary energy and time for the dissolution process to reach a true thermodynamic equilibrium, which can be slow for poorly soluble compounds.

-

Trustworthiness: The method is self-validating by demonstrating that the measured concentration does not change between later time points (e.g., 48 and 72 hours). A validated, specific, and sensitive analytical method like HPLC ensures that only the compound of interest is being measured, avoiding interference from impurities or degradants.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

Table 1: Template for Summarizing Thermodynamic Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Water | 7.4 | 25 | Shake-Flask HPLC-UV | ||

| PBS | 7.4 | 37 | Shake-Flask HPLC-UV | ||

| 0.1 N HCl | ~1.2 | 37 | Shake-Flask HPLC-UV | ||

| Methanol | N/A | 25 | Shake-Flask HPLC-UV | ||

| Acetonitrile | N/A | 25 | Shake-Flask HPLC-UV |

| DMSO | N/A | 25 | | | Shake-Flask HPLC-UV |

The results from these experiments will allow for a comprehensive classification of (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide's solubility, which can inform its potential classification under the Biopharmaceutical Classification System (BCS) and guide all future development activities.[4]

Conclusion

Characterizing the solubility profile of a novel compound like (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide is a foundational step in its development journey. It requires a multi-faceted approach, beginning with theoretical and predictive analysis to inform experimental design. The judicious application of both high-throughput kinetic assays and gold-standard thermodynamic methods provides a complete picture of the compound's behavior. By understanding the principles behind these experimental choices and executing them with robust, validated protocols, researchers can generate the high-quality data necessary to make informed decisions and unlock the full potential of their chemical entities.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Al-Shahari, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

University of California, Davis. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange. Retrieved from [Link]

-

Ghaffari, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2023). Aqueous Kinetic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Bio-Ascent. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

-

LookChem. (n.d.). Benzenesulfonyl hydrazide. Retrieved from [Link]

-

Perlovich, G. L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Solution Chemistry. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry. Retrieved from [Link]

-

Crossley, S. W. M., & Zorko, M. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Retrieved from [Link]

-

Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Retrieved from [Link]

-

Dirksen, A., & Hackeng, T. M. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Current Organic Chemistry. Retrieved from [Link]

-

Yathirajan, H. S., et al. (2012). (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E. Retrieved from [Link]

-

Zhang, C., et al. (2017). The solubility of 3-nitrobenzoic acid in seven solvents. The Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. ADME@NCATS [opendata.ncats.nih.gov]

- 14. protocols.io [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. protocols.io [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

The Pharmacological Dynamics of Nitrobenzylidene Benzenesulfonohydrazides: A Technical Guide

Author's Note: As a Senior Application Scientist navigating the frontier of rational drug design, I frequently evaluate privileged scaffolds that offer multi-target potential. The benzenesulfonohydrazide architecture (SO₂-NH-N=CH-), especially when hybridized with a nitrobenzylidene moiety, represents a highly versatile pharmacophore. This in-depth guide dissects the molecular logic, biological modalities, and synthesis pathways of these compounds, ensuring that researchers and medicinal chemists can leverage their full translational potential.

Structural Rationale and Molecular Dynamics

The intrinsic value of nitrobenzylidene benzenesulfonohydrazides lies in their physicochemical geometry. The structural union of a highly electron-withdrawing nitro group with the resonance-stabilized benzenesulfonohydrazide chain generates a system rich in polar contacts and hydrogen-bonding capabilities[1].

Crystallographic studies confirm that steric hindrance heavily favors the E-conformation across the azomethine (-CH=N-) double bond[2]. Interestingly, the presence of flexible linkage systems allows these molecules to adopt U-shaped spatial conformations. This arrangement promotes slipped π–π stacking and face-to-edge C–H⋯π interactions, rendering the scaffold exceptionally adept at intercalating into DNA grooves or sliding into deep enzymatic binding pockets[1].

Furthermore, these compounds serve not only as standalone bioactive agents but also as vital synthetic intermediates. They are routinely cyclized to form biologically active polycyclic frameworks, including β-lactam monobactams and high-energy 1,2,4,5-tetrazines[3][4].

Principal Biological Modalities

Targeted Anticancer Efficacy

The anticancer mechanism of benzenesulfonohydrazide derivatives is heavily linked to the inhibition of Phosphoinositide 3-kinase alpha (PI3Kα)[5]. PI3Kα is a lipid kinase overexpressed in a vast percentage of solid tumors; its overactivation drives the pro-survival Akt/mTOR cascade. Hydrazone derivatives act as potent, competitive inhibitors within the PI3K ATP-binding cleft, successfully downregulating Akt phosphorylation and inducing cellular apoptosis in challenging cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma)[5].

Mechanism of targeted PI3Kα inhibition and apoptosis induction by sulfonylhydrazone scaffolds.

Antimicrobial and Antitubercular Action

The sulfonamide linkage, historically recognized as the first major class of synthetic antibacterials, continues to show profound efficacy[4]. Modern screening demonstrates that tuning the benzenesulfonohydrazide backbone produces broad-spectrum antimicrobial activity against Gram-positive strains (e.g., Staphylococcus spp., Bacillus spp.) with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µg/mL[6].

In the fight against Mycobacterium tuberculosis, these molecules directly target the enoyl acyl carrier protein reductase (InhA), an enzyme critical for synthesizing the protective mycolic acid cell wall. The sulfonyl group acts as a spacer, allowing the attached heterocycle to form polar contacts with the NAD cofactor in the InhA active site, resulting in potent antitubercular activity[7].

Emerging Enzymatic Targets: Antidiabetic and Anticholinesterase

Beyond classical anti-infective and oncological paradigms, these structural classes show promising multi-target capabilities for managing metabolic and neurodegenerative diseases. Sulfonyl hydrazones possess proven antagonistic activity toward PPARγ, α-amylase, and α-glucosidase, providing a robust pathway for Type 2 Diabetes management[8][9]. Additionally, they demonstrate competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting utility in Alzheimer's therapeutic design[8][10].

Quantitative Bioactivity Profile Summary

| Compound Scaffold / Derivative | Primary Target / Assay | Key Biological Activity (In Vitro) | Source |

| N'-(diphenylmethylene)benzenesulfonohydrazides | HCT-116 Cell Line (PI3Kα) | IC₅₀ = 0.73–2.82 mmol/L | [5] |

| 2,4,6-Trimethylbenzenesulfonyl hydrazones (Deriv. 24) | Gram-Positive Bacterial Strains | MIC = 7.81–15.62 µg/mL | [6] |

| Heterocycle-tethered benzenesulfonohydrazides | M. tuberculosis (InhA Reductase) | MIC = 8.0 µg/mL | [7] |

| Fluorinated sulfonyl hydrazones (Compound 7) | α-amylase Inhibition (Antidiabetic) | IC₅₀ = 63.41 ± 0.27 μM | [8] |

Standardized Synthesis & Validation Protocol

A defining mark of excellent chemical biology is absolute confidence in precursor synthesis. The condensation of benzenesulfonohydrazide with 4-nitrobenzaldehyde must be approached with thermodynamic precision to guarantee high yields and isomeric purity[4][9].

Standardized acid-catalyzed condensation workflow for synthesizing nitrobenzylidene derivatives.

Experimental Workflow: Acid-Catalyzed Condensation

Step 1: Reagent Solvation

-

Procedure: Dissolve 1.0 molar equivalent of benzenesulfonohydrazide in anhydrous acetonitrile (or absolute ethanol).

-

Causality: A highly polar, aprotic or strictly anhydrous protic environment stabilizes the transition state of the reaction without unnecessarily solvating the nucleophilic amine, ensuring homogenous and rapid reaction kinetics.

Step 2: Electrophilic Activation

-

Procedure: Introduce 1.0 molar equivalent of 4-nitrobenzaldehyde into the reaction vessel. Add a catalytic volume of glacial acetic acid (approximately 3-5 drops per 10 mmol).

-

Causality: The glacial acetic acid functions as a targeted proton donor. It selectively protonates the carbonyl oxygen of the 4-nitrobenzaldehyde. The massive electron-withdrawing nature of the para-nitro group, now coupled with acid catalysis, drastically increases the electrophilicity of the carbonyl carbon, lowering the thermodynamic barrier for nucleophilic attack by the hydrazide.

Step 3: Reflux & Condensation

-

Procedure: Reflux the reaction mixture at 80°C under continuous stirring for 3 to 4 hours.

-

Self-Validation: Run a Thin-Layer Chromatography (TLC) check using Hexane:Ethyl Acetate (7:3). The complete disappearance of the highly UV-active 4-nitrobenzaldehyde spot (254 nm) visually validates that the reaction equilibrium has successfully shifted toward the Schiff base product.

Step 4: Isolation via Basification

-

Procedure: Cool the mixture to ambient room temperature. Carefully basify the solution by adding a saturated sodium bicarbonate (NaHCO₃) buffer dropwise until a pH of ~7.5 - 8.0 is established.

-

Causality: Neutralizing the acidic catalyst stops any potential acidic hydrolysis of the delicate, newly-formed hydrazone linkage. Additionally, altering the pH effectively drops the aqueous solubility of the highly conjugated, non-polar nitrobenzylidene product, initiating spontaneous precipitation[9].

Step 5: Purification & Structural Validation

-

Procedure: Filter the resulting precipitate in vacuo, wash the filter cake with chilled distilled water, and recrystallize utilizing hot absolute ethanol.

-

Self-Validation: Execute an immediate structural check via FT-IR and ¹H-NMR. The successful formation of the product is confirmed by the disappearance of the carbonyl stretch and the appearance of a sharp N-H stretch (~3200 cm⁻¹) and a C=N imine stretch (~1510 cm⁻¹) in FT-IR. The NMR spectra must definitively display the diagnostic azomethine (-CH=N-) proton downfield near 8.5 ppm[9][11].

References

- The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFds9_Ntr4KQgysEVDtFjSdRdcKUKq2lp5cSVK83VIGeOFwN9IOFOn3dFEzTf4h0Ql2EfuuJsDh6iivtGVEaLSDY7rYi8H57g99fXps2X_PdNeSMs05h97cYbVt3C2rfM-kSY5oPDgQXIIKHAWmZfdK1OhV86krMXl8SWr_23zaJ6SLUIAtYxipzjTmmpL6uuv7OIfyc9SwbNhXBKB6sdmgwXmymkoPtfTjvA==]

- New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation. Hrčak.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKngI_X2DTJ-uEd6UKhMV6pTiYlQzEkm_QVLWuy3DHqXR8OnFhyHZZTxImvtW1jQ5l8bmy7JC-7B1_gB1_dLogwk97ggcrlGANsbsI6jAbAMz-Cit4I-DHXkR89w==]

- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWWShXFdHi62B4V1ddumOYtT-O-fdzcunEOfP1koOvTkrruwigipzPPcHeMkE3wxvjTPBzb6WyanR9a877uBPCxRuyfoSvxESb4L4f8k9lDaV2cIVmqn6kjCpUbM1SwXu1gdh]

- Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsoT1_gN88ZGQ3qvmybcCAsUXcRDX0fh6VMnPySXjrw9ieQcnzgqoyA08rF2WLk2ZTC3yDa6bD3DQRU8weM-D8kNru8BhRRP12QwoVtLWczc7xPSipdyGpRhLbRzrJwV1TuGKBIIb2wBfCZEOW]

- Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl2wwQqU7blzSPwGidEOUybD11iQh1M002AuDEwUFErGK02YQ5o-7Z7yfQY37DTRN-K3DmmXgvgprwXJBWpC1bkYVB-EE07l3eUxU4k8cfuorPQ1Gf7ondeCGHZbL6QeOAcHjJFWuRbtjtEi8=]

- N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazENjH8YOBAIfW0U9rcusr0F9Z2Lflr0B7-WJ17jNxF6hSJF4e-0H3Nd6C6htNcaMO_dgn36XmiEm-mVpKUXF17O4o64uYKAgLQ-jBXlvNyynxzADGMWD3rIreoQpYgwr8qykDtWdaQ8Uyfe3]

- 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide dimethyl sulfoxide monosolvate. IUCr Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETIWg8gW2OKhBtUaZrBDyxJlcEzEFXnzxFAn6mORffJBpCzmylkgynNsmC70fOJQWrArizqkRjcYeV2VdaAjqATTsb0bkEwtebfc0_G3-ORfRTxCFVYYHW9YXsFIMQ3f2W]

- In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones -Based Molecules Targeting Type 2 Diabetes. Oriental Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQc0oGBOUa-07m28h6UZh7UhFQ5tMwL9q4Jz04xKwoUCwKic2qQobWl_vJNKhVBacY7iyf7cwM7dAkG4Eyu7dAMbDO5RYMkIl7jRDsO7cPJmiI4jxEJBeYXspOMvIYjJcV4T_fKw2y4bxVFmVLjO372wijUSb61V1o4iqyJGcrkGms_kyWSukHMzO60klon61l2cKAHBnDXh6EqUIDlitoYJs03-SOITfvwLUMIUVLTP3cq9tq_tr91kF3YtOxEwDrWd7bHEQDqJB32WgJkD4=]

- The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXSrWrujBkVGSE4F4ScHJ4iMI4i4z22f4ve-jhbSS1MI20Zhi5zkkxn58s5pXelnIp6pFUlSHpIo_E4TpxRKvAWCAIztA_ndVVUqJ0hnb-JpwsOVB-ACBDJ6GlwGiBP5I4C5JAEA5-mpJPR_xQXH6MTAxY6FdluClSg29s3ET8Y1MsGLrJ8byhDxes63pU08o6ofzac1EB_l3zk9rhAlYS2Ydk43uFJO9BBJLeB5FwEOoaUAPhElFURuLftfxfirH8tl-2521jZw==]

- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx_Lc7HOfMyaxZVUDzcZq4qgnU7VWbjzEZN5WPBje7Eaa99Eh6OBr-Fa7S9UH0wcVTYjfCyJIRNts-UBIsIu_QSb1vRbIkfSF01SiZVnO4GHtjEPQXUoadK_Bnv-htXZmKvw==]

- Synthesis, Characterization and Antibacterial Evaluation of Oxoazetidin Benzene Sulfonamide Derivatives as a Hybrid Antimicrobial Agents. University of Basrah.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrJJi0gGjwzC-o8XWQms-91mlnIwIICuBjGB55lHuAQ5wQtRx1G1nFjMP_OdMbEcyqEIi88WdHaAUg9-1JY38Ai4l_UDpGcI1zbrhclSyK8M6eg-Mmuj4mVVd6DApsWzQP8B3q7ZnnFOOEsxXyfqB8nJb8XuPmk2fWhxUFN5o=]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. mdpi.com [mdpi.com]

- 7. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones -Based Molecules Targeting Type 2 Diabetes – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to Benzenesulfonohydrazide Derivatives: From Molecular Design to Activity Prediction

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed in the study of benzenesulfonohydrazide derivatives. Benzenesulfonohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1] The functional versatility of this class of compounds stems from the synergistic combination of the sulfonamide and hydrazone moieties, which allows for diverse structural modifications and interactions with biological targets.[1] This document will delve into the core theoretical techniques that are instrumental in understanding the structure-activity relationships (SAR), reaction mechanisms, and in guiding the rational design of novel benzenesulfonohydrazide-based therapeutic agents.

The Rationale for Theoretical Studies in Drug Discovery

In modern drug discovery, computational and theoretical chemistry are indispensable tools for accelerating the identification and optimization of lead compounds. These methods provide invaluable insights into the molecular properties and interactions that govern the biological activity of drug candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches. For benzenesulfonohydrazide derivatives, theoretical studies are pivotal in elucidating their electronic structure, conformational preferences, and binding modes with target macromolecules.

Part 1: Quantum Chemical Calculations - Unveiling Electronic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of benzenesulfonohydrazide derivatives.[2][3] These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and reactivity descriptors, which are crucial for predicting chemical behavior and biological interactions.

The "Why": Causality in Method Selection

The choice of DFT, specifically with hybrid functionals like B3LYP, is predicated on its balance between computational cost and accuracy for organic molecules of this size.[2][3] This level of theory is sufficient to accurately model the geometry, electronic structure, and vibrational frequencies of benzenesulfonohydrazide derivatives. The selection of a basis set, such as 6-31G(d,p), is critical as it defines the mathematical functions used to describe the atomic orbitals. The inclusion of polarization functions (d,p) is essential for accurately representing the bonding in molecules containing sulfur and other second-row elements.

Experimental Protocol: Step-by-Step DFT Calculation

-

Molecule Building and Initial Optimization :

-

Construct the 3D structure of the benzenesulfonohydrazide derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level, less computationally expensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Gaussian Input File Preparation :

-

Create an input file for the Gaussian software package.

-

Specify the calculation type as Opt (geometry optimization) and Freq (frequency calculation) to ensure the optimized structure corresponds to a true energy minimum.

-

Define the level of theory and basis set, for example, # B3LYP/6-31G(d,p).

-

Include the Cartesian coordinates of the atoms from the pre-optimized structure.

-

-

Execution and Analysis :

-

Run the Gaussian calculation.

-

Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a local minimum on the potential energy surface.

-

Analyze the output file to extract key electronic properties.

-

Data Presentation: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance in Drug Design |

| HOMO Energy (Highest Occupied Molecular Orbital) | The energy of the outermost electron-occupied orbital. | Indicates the molecule's ability to donate electrons; important for interactions with electron-deficient sites in biological targets. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | The energy of the lowest energy electron-unoccupied orbital. | Indicates the molecule's ability to accept electrons; crucial for interactions with electron-rich sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability.[3] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.[4] |

digraph "DFT_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Input" { label="Input Preparation"; style="filled"; color="#E8F0FE"; node [shape=ellipse, fillcolor="#FFFFFF"]; MolBuild [label="Molecule Building"]; PreOpt [label="Pre-optimization (MM)"]; InputFile [label="Gaussian Input File"]; }

subgraph "cluster_Calculation" { label="Quantum Calculation"; style="filled"; color="#E6F4EA"; node [shape=cylinder, fillcolor="#FFFFFF"]; Gaussian [label="Gaussian Execution"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#FEF7E0"; node [shape=note, fillcolor="#FFFFFF"]; Output [label="Output Analysis"]; Properties [label="Electronic Properties"]; Validation [label="Frequency Check"]; }

MolBuild -> PreOpt [label="Initial Structure"]; PreOpt -> InputFile [label="Optimized Geometry"]; InputFile -> Gaussian [label="Run Calculation"]; Gaussian -> Output [label="Output File"]; Output -> Validation [label="Vibrational Frequencies"]; Output -> Properties [label="HOMO, LUMO, MEP"]; }

Caption: Workflow for DFT calculations on benzenesulfonohydrazide derivatives.

Part 2: Molecular Docking - Simulating Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme.[5] For benzenesulfonohydrazide derivatives, docking studies are crucial for understanding their mechanism of action and for predicting their binding affinity to specific biological targets.

The "Why": The Logic of Docking Simulations

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that approximates the binding free energy. The choice of docking software (e.g., AutoDock, GOLD) and scoring function is critical for obtaining reliable results.

Experimental Protocol: A Step-by-Step Docking Workflow

-

Receptor and Ligand Preparation :

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Prepare the ligand (benzenesulfonohydrazide derivative) by optimizing its geometry (using DFT results) and assigning rotatable bonds.

-

-

Grid Box Definition :

-

Define a grid box that encompasses the active site of the receptor. The size and location of the grid box are critical parameters that influence the docking results.

-

-

Docking Simulation :

-

Run the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

The software will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score.

-

-

Analysis of Results :

-

Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy and cluster size.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

-

Data Presentation: Interpreting Docking Results

| Parameter | Description | Significance |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. | A lower (more negative) binding energy indicates a more stable complex and potentially higher affinity. |

| Inhibition Constant (Ki) | A calculated value that reflects the binding affinity of the ligand. | A lower Ki value corresponds to a more potent inhibitor. |

| Interacting Residues | The amino acid residues in the active site that form non-covalent interactions with the ligand. | Identifies the key interactions responsible for binding and provides insights for lead optimization. |

digraph "Molecular_Docking_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#E8F0FE"; Receptor [label="Receptor Preparation (PDB)"]; Ligand [label="Ligand Preparation (DFT)"]; }

subgraph "cluster_Simulation" { label="Simulation"; style="filled"; color="#E6F4EA"; Grid [label="Grid Box Definition"]; Docking [label="Docking Simulation"]; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#FEF7E0"; Results [label="Analyze Docking Results"]; Visualization [label="Visualize Interactions"]; }

Receptor -> Grid; Ligand -> Docking; Grid -> Docking; Docking -> Results; Results -> Visualization; }

Caption: A generalized workflow for molecular docking studies.

Part 3: Quantitative Structure-Activity Relationship (QSAR) - Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] For benzenesulfonohydrazide derivatives, QSAR models can be used to predict the activity of novel compounds and to identify the key molecular features that contribute to their potency.

The "Why": The Power of Predictive Modeling

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a robust QSAR model, it is possible to screen large virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. This significantly streamlines the drug discovery process.

Experimental Protocol: Developing a 3D-QSAR Model

-

Data Set Preparation :

-

Compile a dataset of benzenesulfonohydrazide derivatives with experimentally determined biological activities (e.g., IC50 values).

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Molecular Alignment :

-

Align all the molecules in the dataset to a common template structure. This is a critical step in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[7]

-

-

Descriptor Calculation :

-

Calculate molecular descriptors that quantify the steric, electrostatic, and other physicochemical properties of the aligned molecules.[6]

-

-

Model Generation and Validation :

-

Use a statistical method, such as Partial Least Squares (PLS), to correlate the calculated descriptors with the biological activity.[6]

-

Validate the predictive power of the QSAR model using the test set and various statistical parameters.

-

Data Presentation: Key QSAR Statistical Parameters

| Parameter | Symbol | Description | Desirable Value |

| Coefficient of Determination | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Coefficient of Determination | q² | A measure of the internal predictive ability of the model, typically determined by leave-one-out cross-validation. | > 0.5 |

| Predictive r² | r²_pred | A measure of the external predictive ability of the model on the test set. | > 0.6 |

digraph "QSAR_Development" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Data" { label="Data Preparation"; style="filled"; color="#E8F0FE"; Dataset [label="Compile Dataset"]; Split [label="Split into Training/Test Sets"]; }

subgraph "cluster_Model" { label="Model Building"; style="filled"; color="#E6F4EA"; Alignment [label="Molecular Alignment"]; Descriptors [label="Calculate Descriptors"]; PLS [label="PLS Analysis"]; }

subgraph "cluster_Validation" { label="Validation"; style="filled"; color="#FEF7E0"; Internal [label="Internal Validation (q²)"]; External [label="External Validation (r²_pred)"]; }

Dataset -> Split; Split -> Alignment; Alignment -> Descriptors; Descriptors -> PLS; PLS -> Internal; PLS -> External; }

Caption: The process of developing a predictive QSAR model.

Conclusion

Theoretical studies on benzenesulfonohydrazide derivatives, encompassing quantum chemical calculations, molecular docking, and QSAR modeling, provide a powerful and synergistic approach to modern drug discovery. These computational methodologies offer deep insights into the molecular determinants of biological activity, enabling the rational design and optimization of novel therapeutic agents. By integrating these theoretical approaches with experimental validation, researchers can significantly enhance the efficiency and success rate of the drug development pipeline.

References

- Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. (2022). Bentham Science Publishers.

- Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides | Request PDF. (n.d.). ResearchGate.

- The bioactivity of benzenesulfonyl hydrazones: A short review. (2026). ResearchGate.

- Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. (n.d.).

- Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor.

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2022). Bentham Science Publishers.

- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PMC.

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Longdom Publishing.

- Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025). PMC.

- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (n.d.). PMC.

- Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2017). MDPI.

- 3D QSAR and docking studies on benzoylsulfonohydrazides as histone acetyltransferase KAT6A inhibitors. (2020). Journal of Applied Pharmaceutical Science.

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (n.d.). PubMed.

- Structural and computational insights into a benzene sulfonamide derivative. (2025). MKJC.

- (PDF) Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025). ResearchGate.

- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). Usiena air.

- Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzenesulfonamide Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. (n.d.). PMC.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mkjc.in [mkjc.in]

- 4. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. japsonline.com [japsonline.com]

The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Benzenesulfonohydrazide Compounds

Foreword: The Enduring Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the benzenesulfonohydrazide scaffold has emerged as a cornerstone for the development of novel compounds with a wide spectrum of biological activities and chemical applications. Its inherent structural features—a stable, yet reactive sulfonyl hydrazide moiety attached to an aromatic ring—provide a versatile platform for molecular hybridization and the generation of diverse chemical libraries. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, characterization, and burgeoning applications of this remarkable class of compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for the rational design of new benzenesulfonohydrazide derivatives.

I. The Benzenesulfonohydrazide Core: A Structural and Mechanistic Overview

The benzenesulfonohydrazide moiety is characterized by a sulfonamide group directly linked to a hydrazine functionality. This arrangement confers a unique electronic and steric profile, making it a valuable building block in organic synthesis. The sulfonamide group, a known pharmacophore in many "sulfa drugs," provides a site for hydrogen bonding and can influence the overall polarity and solubility of the molecule.[1][2] The hydrazide component is a potent nucleophile and can readily undergo condensation reactions with carbonyl compounds to form stable hydrazones, also known as Schiff bases.[3]

This reactivity is the lynchpin for the creation of a vast array of derivatives. Furthermore, benzenesulfonohydrazides are recognized as stable and easy-to-handle alternatives to sulfinic acids and sulfonyl halides in various organic transformations.[4]

II. Strategic Synthesis of Benzenesulfonohydrazide Scaffolds

The synthesis of the core benzenesulfonohydrazide structure is a well-established yet adaptable process. The primary and most direct route involves the reaction of a substituted benzenesulfonyl chloride with hydrazine hydrate.[3] The choice of solvent and reaction temperature are critical parameters that can significantly impact the yield and purity of the final product.

Core Synthesis Workflow

The following diagram illustrates the fundamental synthetic pathway to benzenesulfonohydrazides.

Caption: General synthetic scheme for benzenesulfonohydrazides.

Experimental Protocol: Synthesis of a Generic Benzenesulfonohydrazide

This protocol provides a generalized procedure for the synthesis of a benzenesulfonohydrazide. Specific modifications may be required based on the nature of the substituents on the phenyl ring.

| Step | Procedure | Rationale & Key Considerations |

| 1. | Dissolve the substituted benzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., THF, dioxane, or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3] | The choice of solvent is crucial for ensuring the solubility of the starting materials and facilitating the reaction. THF and dioxane are often preferred for their inertness. |

| 2. | Cool the solution to 0 °C in an ice bath. | The reaction is exothermic. Maintaining a low temperature controls the reaction rate, minimizes side reactions, and is particularly important for benzenesulfonyl chlorides with electron-withdrawing groups to ensure successful synthesis.[3] |

| 3. | Add hydrazine hydrate (2 equivalents), diluted with the same solvent, dropwise to the cooled solution with vigorous stirring over a period of 30-60 minutes. | The use of two equivalents of hydrazine hydrate is to neutralize the hydrochloric acid formed during the reaction. Slow, dropwise addition is critical to manage the exothermicity. |

| 4. | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. | This ensures the reaction proceeds to completion. |

| 5. | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Regular monitoring helps in determining the endpoint of the reaction. |

| 6. | Upon completion, the solvent can be removed under reduced pressure. The resulting solid is then washed with cold water and diethyl ether to remove impurities.[3] | Washing with cold water removes hydrazine hydrochloride, and ether removes any unreacted starting material. |

| 7. | The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). | Recrystallization is a standard technique to obtain a highly pure crystalline product. |

III. Derivatization Strategies: Expanding Chemical Diversity

The true power of the benzenesulfonohydrazide scaffold lies in its capacity for derivatization, primarily through the formation of benzenesulfonyl hydrazones. This is typically achieved via a condensation reaction with a wide variety of aldehydes and ketones.[3][5]

Synthesis of Benzenesulfonyl Hydrazones (Schiff Bases)

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone.

Caption: Workflow for the synthesis of benzenesulfonyl hydrazones.

This simple yet powerful reaction allows for the introduction of a vast array of functionalities, enabling the fine-tuning of steric and electronic properties for specific biological targets.

IV. Structural Characterization: A Multi-technique Approach

The unambiguous characterization of newly synthesized benzenesulfonohydrazide compounds is paramount. A combination of spectroscopic techniques is essential to confirm the molecular structure and purity.

| Technique | Information Provided |

| FT-IR Spectroscopy | Confirms the presence of key functional groups such as N-H, S=O, C=N (in hydrazones), and aromatic C-H bonds.[1][6] |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of protons and carbon atoms, confirming the connectivity and stereochemistry of the molecule.[1][6][7] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[5][6] |

| Single-Crystal X-ray Diffraction | For crystalline compounds, this technique provides the definitive three-dimensional molecular structure.[5] |

V. Biological and Pharmacological Significance

Benzenesulfonohydrazide derivatives have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities.[7] This versatility stems from the ability to readily modify the scaffold to interact with various biological targets.

A Spectrum of Therapeutic Potential

-

Antibacterial and Antifungal Activity: Many benzenesulfonyl hydrazones have demonstrated significant activity against a range of bacterial and fungal strains.[7][8] The combination of the sulfonamide and hydrazone moieties appears to be crucial for their antimicrobial effects.[8]

-

Anticancer Activity: A growing body of evidence suggests that benzenesulfonohydrazide derivatives possess potent antiproliferative activity against various cancer cell lines.[5][8][9] Some derivatives have shown efficacy comparable to existing chemotherapeutic agents but with potentially lower cytotoxicity to normal cells.[5] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as phosphoinositide 3-kinase α (PI3Kα).[9]

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited significant anti-inflammatory and analgesic properties, potentially by inhibiting cyclooxygenase (COX) enzymes.[8][10]

-

Enzyme Inhibition: The benzenesulfonohydrazide scaffold has been successfully employed to design inhibitors for various enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for a range of diseases.[11][12]

-

Antitubercular Activity: Novel benzenesulfonohydrazide derivatives are being investigated as potential agents against Mycobacterium tuberculosis, with some showing promising inhibitory activity against the enoyl acyl carrier protein reductase (InhA).[13]

The following diagram illustrates the diverse biological activities associated with the benzenesulfonohydrazide scaffold.

Caption: Diverse biological activities of benzenesulfonohydrazides.

VI. Future Directions and Perspectives

The field of benzenesulfonohydrazide research continues to evolve, with several exciting avenues for future exploration:

-

Combinatorial Chemistry and High-Throughput Screening: The ease of derivatization makes this scaffold ideal for the generation of large combinatorial libraries for high-throughput screening against a wide range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial for optimizing the potency and selectivity of benzenesulfonohydrazide-based drug candidates.

-

Novel Catalytic Systems: The development of more efficient and environmentally friendly catalytic systems for the synthesis of these compounds is an ongoing area of research.[14]

-

Material Science Applications: Beyond their medicinal applications, the unique electronic properties of some benzenesulfonohydrazide derivatives may lend themselves to applications in materials science, such as in the development of novel organic electronic materials.

VII. Conclusion: A Scaffold of Opportunity

The benzenesulfonohydrazide core represents a privileged scaffold in modern chemical science. Its straightforward synthesis, coupled with the vast potential for diversification, has solidified its importance in the quest for novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of the key synthetic strategies, characterization techniques, and biological applications of this versatile class of compounds. It is our hope that the insights and protocols presented herein will serve as a valuable resource for researchers and empower the continued discovery and development of innovative benzenesulfonohydrazide-based technologies.

References

- Omar, A. A., et al. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry, 13(3), 1012-1037.

-

Popiołek, R. (2026, February 1). The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate. [Link]

-

Xia, Y., & He, Z. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Accounts of Chemical Research, 55(15), 2134-2148. [Link]

-

de Oliveira, R. N., & Nunes, R. J. (2020). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. ResearchGate. [Link]

-

Yüksek, H., et al. (2020, February 25). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. [Link]

-

Popiołek, R., & Biernasiuk, A. (2021, May 21). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3085. [Link]

-

Wujec, M., & Paneth, A. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(19), 6543. [Link]

-

El-Gazzar, M. G., et al. (2024, September 23). Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. Scientific Reports, 14(1), 22448. [Link]

-

Onwudiwe, D. C., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 2(4), 173-179. [Link]

-

El-Sayed, W. A. (2013). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Organic Chemistry, 3(3), 195-207. [Link]

-

Angeli, A., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 978-989. [Link]

-

Gökçe, B., et al. (2022). General synthesis pathway for new sulfonyl hydrazones (9–20). ResearchGate. [Link]

-

Al-Wahaibi, L. H., et al. (2021, April 3). New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation. Arabian Journal of Chemistry, 14(7), 103213. [Link]

-

Al-Ghorbani, M., et al. (2022, May 5). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(4), 1-10. [Link]

-

El-Naggar, A. M., et al. (2022, October 6). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]

-

Singh, S., & Kumar, A. (2019). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. In Phytochemicals in Lead Discovery and Development (pp. 1-30). IGI Global. [Link]

-

Khan, A., et al. (2025, November 11). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports, 15(1), 21345. [Link]

-

Wang, Y., et al. (2023, January 19). Iron-Catalyzed Synthesis of Benzosultams from N-Phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and Benzenesulfonyl Hydrazine. Organic Letters, 25(4), 624-628. [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.aaup.edu [repository.aaup.edu]

- 4. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Exploring the Pharmacophore of Benzenesulfonohydrazide Analogues: A Technical Guide for Drug Discovery

Abstract

The benzenesulfonohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This in-depth technical guide provides a comprehensive exploration of the pharmacophore of benzenesulfonohydrazide analogues. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. This guide will delve into the critical structural features governing the bioactivity of these compounds, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and computational modeling.

Introduction: The Therapeutic Potential of Benzenesulfonohydrazide Analogues

Benzenesulfonohydrazide derivatives are a versatile class of organic compounds characterized by a benzenesulfonyl group linked to a hydrazone moiety. This structural motif has garnered significant attention in drug discovery due to its ability to interact with a variety of biological targets.[1][2] The inherent chemical properties of the sulfonamide and hydrazone groups, including their hydrogen bonding capacity and conformational flexibility, make them ideal for establishing crucial interactions within enzyme active sites and receptor binding pockets.

Notably, these analogues have shown significant promise as:

-

Anticancer Agents: Many benzenesulfonohydrazide derivatives exhibit potent cytotoxic activity against various cancer cell lines, including those of the liver, kidney, and lung.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumor progression.[4]

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide group is a well-established zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs).[5][6][7] Specific isoforms of CAs, such as CA IX and XII, are overexpressed in various tumors and are considered important targets for anticancer drug development.[5][8][9]

-

Antimicrobial Agents: The broad-spectrum bioactivity of these compounds extends to antibacterial and antifungal properties, highlighting their potential in combating infectious diseases.[1][2]

This guide will systematically dissect the pharmacophoric elements of benzenesulfonohydrazide analogues, providing a roadmap for the rational design of novel and more potent therapeutic agents.

Deciphering the Pharmacophore: A Computational and Experimental Approach

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[10][11] The development of a robust pharmacophore model for benzenesulfonohydrazide analogues is crucial for virtual screening and the design of new inhibitors.[12][13]

Key Pharmacophoric Features

The essential pharmacophoric features of benzenesulfonohydrazide analogues can be generalized as follows:

-

Aromatic Ring (Ar): This hydrophobic feature often engages in π-π stacking or hydrophobic interactions within the target's binding pocket. Substituents on this ring can significantly influence activity and selectivity.

-

Sulfonamide Group (-SO₂NH-): This is a critical zinc-binding group in many enzyme targets, particularly carbonic anhydrases. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors and donors. The primary sulfonamide group is often essential for activity.[9]

-

Hydrazone Linker (-NH-N=CH-): This linker provides conformational flexibility and contains hydrogen bond donors and acceptors, contributing to the binding affinity.

-

Variable Substituent (R): This part of the molecule allows for significant chemical diversity and can be tailored to interact with specific sub-pockets of the target protein, thereby influencing potency and selectivity.

Caption: A typical computational workflow for pharmacophore modeling and virtual screening.

Synthesis and Experimental Validation

The synthesis of benzenesulfonohydrazide analogues is generally straightforward, often involving the condensation of a benzenesulfonyl chloride with hydrazine hydrate to form the corresponding benzenesulfonohydrazide, which is then reacted with a suitable aldehyde or ketone. [14][15]

General Synthetic Protocol

A representative synthetic scheme is outlined below:

Step 1: Synthesis of Benzenesulfonohydrazide A substituted benzenesulfonyl chloride is reacted with hydrazine hydrate, typically in an alcoholic solvent at low temperatures, to yield the benzenesulfonohydrazide intermediate. [15]The reaction temperature can be critical, as higher temperatures may lead to the formation of the corresponding sulfonic acid. [15] Step 2: Synthesis of Benzenesulfonohydrazone Analogues The benzenesulfonohydrazide intermediate is then condensed with a variety of aldehydes or ketones in a suitable solvent, often with catalytic amounts of acid, to afford the final benzenesulfonohydrazone derivatives. [15]

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized analogues is typically evaluated through a series of in vitro assays.

-

Anticancer Activity: The cytotoxic effects of the compounds are commonly assessed against a panel of human cancer cell lines using assays such as the MTT assay. [3][8]The concentration that inhibits 50% of cell growth (IC₅₀) is determined to quantify the potency.

-

Carbonic Anhydrase Inhibition: The inhibitory activity against different CA isoforms is measured using a stopped-flow CO₂ hydrase assay. [5]This allows for the determination of inhibition constants (Kᵢ) and selectivity profiles.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how structural modifications to the benzenesulfonohydrazide scaffold impact biological activity.

Substituent Effects on the Benzenesulfonyl Ring